molecular formula C17H19N3O4 B11482125 6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11482125
M. Wt: 329.35 g/mol
InChI Key: XMWKSMWAMISEQE-UHFFFAOYSA-N
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Description

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with hydroxyethyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or the substituents.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.

Scientific Research Applications

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may interact with biological targets, offering potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may facilitate binding to specific enzymes or receptors, modulating their activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and the pyrrolo[3,4-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O4/c1-18-13-10-20(8-9-21)15(11-4-6-12(24-3)7-5-11)14(13)16(22)19(2)17(18)23/h4-7,10,21H,8-9H2,1-3H3

InChI Key

XMWKSMWAMISEQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CCO

Origin of Product

United States

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